7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hydroxy group at position 7, a methoxyphenoxy group at position 3, and a methyl group at position 2 on the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Target of Action
It is known that this compound is a flavonoid , and flavonoids are known to interact with a wide range of targets, including enzymes, receptors, and signaling pathways.
Result of Action
The compound 7-Hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one has been reported to have an anti-anxiety effect . This suggests that it may modulate neurotransmitter systems or signaling pathways involved in anxiety.
Future Directions
The future directions for the study of “7-Hydroxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards. Additionally, the potential applications of these compounds in various fields such as medicine, chemistry, and materials science could be explored .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with 3-methoxyphenol in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-oxo-3-(3-methoxyphenoxy)-2-methylchromen-4-one.
Reduction: Formation of 7-hydroxy-3-(3-methoxyphenoxy)-2-methylchroman-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin: A hydroxycoumarin derivative with similar structural features but different substitution patterns.
7-Hydroxy-4-methylcoumarin: A simpler hydroxycoumarin derivative without the methoxyphenoxy group.
Uniqueness
7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is unique due to the presence of both hydroxy and methoxyphenoxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound for various scientific research applications .
Properties
IUPAC Name |
7-hydroxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-10-17(22-13-5-3-4-12(9-13)20-2)16(19)14-7-6-11(18)8-15(14)21-10/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGUDJFZBMBPEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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